N-[2-(2-Methoxyphenyl)ethyl]-2-{2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide
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Overview
Description
N-[2-(2-Methoxyphenyl)ethyl]-2-{2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a methoxyphenyl group, a tetramethylfurochromenone core, and an acetamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methoxyphenyl)ethyl]-2-{2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furochromenone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenone structure.
Introduction of the methoxyphenyl group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, using reagents such as methoxybenzene and suitable catalysts.
Attachment of the acetamide moiety: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Methoxyphenyl)ethyl]-2-{2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
N-[2-(2-Methoxyphenyl)ethyl]-2-{2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(2-Methoxyphenyl)ethyl]-2-{2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular membranes: Altering membrane properties and affecting cell signaling.
Inducing oxidative stress: Leading to cellular damage or apoptosis in certain contexts.
Comparison with Similar Compounds
N-[2-(2-Methoxyphenyl)ethyl]-2-{2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide can be compared with similar compounds, such as:
N-[2-(2-Hydroxyphenyl)ethyl]-2-{2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide: Differing by the presence of a hydroxy group instead of a methoxy group, which may influence its reactivity and biological activity.
N-[2-(2-Methoxyphenyl)ethyl]-2-{2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}propionamide: Differing by the presence of a propionamide group instead of an acetamide group, which may affect its chemical properties and applications.
Properties
Molecular Formula |
C26H27NO5 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(2,3,4,9-tetramethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide |
InChI |
InChI=1S/C26H27NO5/c1-14-12-21-24(25-23(14)15(2)17(4)31-25)16(3)19(26(29)32-21)13-22(28)27-11-10-18-8-6-7-9-20(18)30-5/h6-9,12H,10-11,13H2,1-5H3,(H,27,28) |
InChI Key |
DFBHWHNRNSTJJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCC3=CC=CC=C3OC)C)C4=C1C(=C(O4)C)C |
Origin of Product |
United States |
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